molecular formula C19H15N5O3S B11472597 N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B11472597
M. Wt: 393.4 g/mol
InChI Key: XXGIQOHUEOKWRI-UHFFFAOYSA-N
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Description

N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least two different elements.

Preparation Methods

The synthesis of N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves multiple steps. One common synthetic route includes the reaction of 3-methyl-1,2,4-triazole with thiadiazole derivatives under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like piperidine, with refluxing for several hours . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications. It exhibits a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. In medicinal chemistry, it is explored as a potential drug candidate for treating various diseases. Additionally, its unique structure makes it a valuable tool in chemical research for studying structure-activity relationships and developing new synthetic methodologies .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby modulating biological processes. For instance, it may inhibit carbonic anhydrase or cholinesterase, leading to therapeutic effects in conditions like glaucoma or Alzheimer’s disease. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its specific combination of triazole and thiadiazole rings fused with a benzodioxine moiety. Similar compounds include other triazolothiadiazine derivatives, which also exhibit diverse biological activities. the presence of the benzodioxine ring in this compound may confer additional properties, such as enhanced binding affinity to certain targets or improved pharmacokinetic profiles .

Properties

Molecular Formula

C19H15N5O3S

Molecular Weight

393.4 g/mol

IUPAC Name

N-[2-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C19H15N5O3S/c1-11-21-22-19-24(11)23-18(28-19)13-4-2-3-5-14(13)20-17(25)12-6-7-15-16(10-12)27-9-8-26-15/h2-7,10H,8-9H2,1H3,(H,20,25)

InChI Key

XXGIQOHUEOKWRI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC=CC=C3NC(=O)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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